Cas no 20460-58-6 (2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide
- 2-Chloracetylamino-5-phenyl-1,3,4-thiadiazol
- 2-chloroacetamido-5-phenyl-1,3,4-thiadiazole
- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide
- 2-chloro-N-(5-methyl-pyridin-2-yl)-acetamide
- 2-chloro-N-(5-phenyl-[1,3,4]thiadiazol-2-yl)-acetamide
- AC1NP6EI
- Acetamide, 2-chloro-N-(5-methyl-2-pyridinyl)-
- ALB
- Chlor-essigsaeure-(5-phenyl-[1,3,4]thiadiazol-2-ylamid)
- chloro-acetic acid-(5-phenyl-[1,3,4]thiadiazol-2-ylamide)
- CTK0E9962
- SureCN1430821
- BBL013755
- NoName_1083
- STK409456
- CVISCSFOMGKKJR-UHFFFAOYSA-N
- VS-03987
- P16899
- MFCD00500598
- CS-0315063
- 20460-58-6
- IVK/0028655
- SCHEMBL231006
- ALBB-002457
- 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- AKOS000111484
- DTXSID00901907
- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
-
- MDL: MFCD00500598
- インチ: InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)
- InChIKey: CVISCSFOMGKKJR-UHFFFAOYSA-N
- SMILES: ClCC(NC=1SC(=NN1)C2=CC=CC=C2)=O
計算された属性
- 精确分子量: 253.0076608g/mol
- 同位素质量: 253.0076608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 83.1Ų
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB378106-500 mg |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | 500MG |
€313.80 | 2023-02-03 | ||
Chemenu | CM114144-1g |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | 95% | 1g |
$388 | 2023-03-06 | |
A2B Chem LLC | AF43368-10g |
2-Chloro-n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | >95% | 10g |
$1550.00 | 2024-04-20 | |
abcr | AB378106-10g |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide; . |
20460-58-6 | 10g |
€1517.00 | 2025-02-15 | ||
A2B Chem LLC | AF43368-500mg |
2-Chloro-n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | >95% | 500mg |
$523.00 | 2024-04-20 | |
A2B Chem LLC | AF43368-5g |
2-Chloro-n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | >95% | 5g |
$1134.00 | 2024-04-20 | |
TRC | C381023-50mg |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | 50mg |
$ 135.00 | 2022-06-06 | ||
abcr | AB378106-5 g |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | 5 g |
€1,074.00 | 2023-07-19 | ||
abcr | AB378106-1 g |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
20460-58-6 | 1 g |
€406.00 | 2023-07-19 | ||
abcr | AB378106-5g |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide; . |
20460-58-6 | 5g |
€1037.00 | 2025-02-15 |
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamideに関する追加情報
Introduction to 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide and Its Significance in Modern Chemical Biology
Compound with the CAS number 20460-58-6, specifically named as 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The intricate scaffold of this molecule, featuring a chloro-substituted acetamide moiety linked to a phenyl-thiadiazole ring system, positions it as a promising candidate for further exploration in medicinal chemistry.
The chemical structure of 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide encompasses several key functional groups that contribute to its reactivity and biological activity. The presence of a chloro group at the second carbon atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis. Additionally, the thiadiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. These characteristics make this compound particularly interesting for researchers seeking novel therapeutic agents.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their remarkable pharmacological properties. Studies have demonstrated that molecules incorporating the thiadiazole core can interact with various biological targets, leading to potential therapeutic benefits. For instance, research published in Journal of Medicinal Chemistry highlights the role of thiadiazole derivatives in inhibiting enzymes involved in inflammatory pathways. This suggests that compounds like 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide could be developed into effective anti-inflammatory agents.
The phenyl group attached to the thiadiazole ring in 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide further contributes to its biological activity by influencing electronic and steric properties. This substitution pattern has been shown to enhance binding affinity to certain protein targets, which is crucial for drug design. Computational studies using molecular modeling techniques have revealed that the phenyl group can optimize the orientation of the molecule within the active site of target proteins, thereby improving efficacy.
Moreover, the acetamide moiety in this compound plays a critical role in modulating its pharmacokinetic properties. Acetamides are known for their ability to enhance solubility and bioavailability, which are essential factors for drug development. The incorporation of an acetamide group into the molecular framework of 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide suggests that it may exhibit favorable pharmacokinetic profiles upon further optimization.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. Techniques such as multi-step organic synthesis and catalytic transformations have made it possible to construct intricate molecular architectures with high precision. These advancements have not only facilitated the synthesis of this compound but also opened up new avenues for exploring its biological activities.
In conclusion, 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, with its CAS number 20460-58-6, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable compound for further investigation. As research continues to uncover new therapeutic applications for thiadiazole derivatives, compounds like this one are poised to play a crucial role in developing novel treatments for various diseases.
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